BAY-293 HCl

Description

Significance of RAS Oncogenes in Human Carcinogenesis

RAS proteins function as molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state, transmitting signals from cell surface receptors to downstream effectors. wikipedia.orgnih.govoup.comguidetopharmacology.orgmedlineplus.govfrontiersin.orgpnas.org

Overview of RAS Family GTPases (KRAS, NRAS, HRAS)

The mammalian RAS family primarily comprises three members: KRAS, NRAS, and HRAS. wikipedia.orgguidetopharmacology.orgcancer.gov These small GTPases share significant structural homology but exhibit differences in their subcellular localization and downstream signaling preferences, contributing to distinct roles in development and disease. nih.govfrontiersin.org

Prevalence and Role of RAS Mutations in Cancer Pathogenesis

Mutations in RAS genes are among the most frequently observed genetic alterations in human cancers, occurring in approximately 20-25% of all tumors and reaching up to 90% in specific cancer types, such as pancreatic adenocarcinoma. wikipedia.orgcancer.govfrontiersin.orgnih.govmdpi.com KRAS is the most frequently mutated isoform, particularly prevalent in pancreatic, colorectal, and lung cancers. frontiersin.orgfrontiersin.orgnih.govmdpi.comaacrjournals.org These activating mutations, often found at codons 12, 13, and 61, impair the intrinsic GTPase activity of RAS proteins, locking them in the constitutively active GTP-bound state. wikipedia.orgnih.govoup.comguidetopharmacology.orgfrontiersin.org This persistent activation drives uncontrolled cell growth, proliferation, and survival, contributing to tumor initiation, progression, and resistance to conventional therapies. wikipedia.orgoup.comcancer.govverastem.com

Table 1: Approximate Prevalence of RAS Mutations in Selected Cancers

| Cancer Type | Approximate % with RAS Mutation | Primary RAS Isoform Mutated |

| Pancreatic Cancer | ~90% | KRAS |

| Colorectal Cancer | 40-50% | KRAS, NRAS |

| Non-Small Cell Lung Adenocarcinoma | ~30% | KRAS |

| Melanoma | ~17% | NRAS |

| Thyroid Cancer | Variable, includes NRAS/HRAS/KRAS | NRAS, HRAS, KRAS |

| Head and Neck Cancer | ~19% | HRAS, KRAS, NRAS |

Note: Data compiled from various sources and may vary depending on study population and methodology. wikipedia.orgcancer.govfrontiersin.orgnih.govmdpi.comaacrjournals.orgnih.gov

Role of Son of Sevenless 1 (SOS1) as a Guanine (B1146940) Nucleotide Exchange Factor (GEF)

The transition of RAS from its inactive GDP-bound state to its active GTP-bound state is facilitated by guanine nucleotide exchange factors (GEFs). nih.govpnas.orgnih.gov SOS1 (Son of Sevenless 1) is a primary and crucial GEF for the RAS family proteins. nih.govguidetopharmacology.orgencyclopedia.pub

Mechanism of SOS1-Mediated RAS Activation

SOS1 catalyzes the exchange of GDP for GTP on RAS proteins, a critical step that controls the level of active, GTP-bound RAS within the cell. pnas.orgnih.govguidetopharmacology.orgresearchgate.netupc.edu This process involves the formation of a protein-protein interaction between SOS1 and GDP-bound RAS, promoting the release of GDP and allowing the binding of the more abundant GTP. pnas.orgguidetopharmacology.orgresearchgate.net The recruitment of SOS1 to the plasma membrane, where RAS is localized, is considered important for efficient RAS activation. nih.govpnas.org

Allosteric Regulation of SOS1 GEF Function

SOS1 possesses a complex regulatory architecture, including autoinhibitory domains that maintain its activity in check under resting conditions. researchgate.netaacrjournals.orgmdpi.com A key regulatory mechanism involves an allosteric binding site for Ras-GTP located on the SOS1 REM domain. encyclopedia.pubaacrjournals.orgmdpi.comucsf.edu The binding of active Ras-GTP to this allosteric site induces conformational changes in SOS1 that enhance its catalytic GEF activity towards other GDP-bound RAS molecules, thereby creating a positive feedback loop that amplifies RAS signaling. encyclopedia.pubaacrjournals.orgucsf.educrownbio.com

Rationale for Targeting the KRAS-SOS1 Protein-Protein Interaction in Cancer Therapy

Given SOS1's central role in activating RAS, particularly KRAS, disrupting the interaction between KRAS and SOS1 represents an attractive therapeutic strategy for RAS-driven cancers. guidetopharmacology.orgcrownbio.comfrontiersin.org By inhibiting the formation of the KRAS-SOS1 complex, the nucleotide exchange process is blocked, preventing the conversion of inactive KRAS-GDP to active KRAS-GTP and thus attenuating downstream oncogenic signaling through pathways like the MAPK and PI3K-AKT pathways. guidetopharmacology.orgmdpi.commedchemexpress.com

Targeting the KRAS-SOS1 interaction offers several potential advantages. It is positioned upstream of various downstream effectors, potentially allowing for a more comprehensive blockade of RAS-driven signaling. nih.gov Furthermore, targeting SOS1 may be effective regardless of the specific KRAS mutation present, including prevalent and historically challenging mutations like G12D, G12V, G12C, and G13D. guidetopharmacology.orgcrownbio.comnih.gov This pan-KRAS approach contrasts with strategies that target specific mutant KRAS alleles, such as KRAS G12C inhibitors. crownbio.comfrontiersin.org Preclinical studies suggest that targeting SOS1 can reduce tumor growth and may offer a less toxic approach compared to inhibiting certain downstream components. mdpi.com

The compound BAY-293 HCl is an example of a small molecule inhibitor developed to target the protein-protein interaction between KRAS and SOS1. mdpi.commedchemexpress.comnih.govtocris.comselleckchem.com It has been shown to selectively inhibit this interaction with high potency, demonstrating an IC50 value of 21 nM. mdpi.commedchemexpress.comtocris.comselleckchem.comaxonmedchem.com By disrupting the KRAS-SOS1 complex, this compound effectively blocks RAS activation in cellular models. mdpi.commedchemexpress.com

Detailed research findings on this compound highlight its preclinical activity. It has demonstrated antiproliferative effects in various cancer cell lines, including those with wild-type KRAS and those harboring the KRAS G12C mutation. mdpi.commedchemexpress.com Studies have shown that this compound can effectively inhibit downstream signaling through the KRAS/MAPK/ERK pathway. mdpi.commedchemexpress.comresearchgate.net Furthermore, preclinical data suggest that this compound can induce apoptosis in cancer cells. mdpi.com Investigations have explored the potential for synergistic activity when this compound is combined with other therapeutic agents, such as KRAS G12C inhibitors or inhibitors of the MAPK pathway, depending on the specific cancer context and mutational profile. mdpi.comnih.govnih.govfrontiersin.orgtocris.comnih.gov this compound is understood to bind to a specific pocket on the SOS1 protein, adjacent to the KRAS binding interface, thereby preventing the crucial interaction required for nucleotide exchange. mdpi.comnih.govnih.gov

Challenges in Directly Targeting KRAS

Directly targeting oncogenic KRAS mutations has historically been a significant challenge in cancer therapy. cancer.govhuborganoids.nlmdpi.comcancercenter.com For many years, KRAS was considered "undruggable" due to its smooth surface structure, which lacks deep binding pockets suitable for small molecule inhibitors. cancer.govmdpi.comcancercenter.com While significant progress has been made in developing allele-specific inhibitors for the KRAS G12C mutation, other prevalent KRAS mutations, such as G12D, G12V, and G13D, remain difficult to target directly with small molecules. huborganoids.nlmdpi.comaacrjournals.org The unique structural and biochemical properties of these different mutations pose substantial hurdles for inhibitor design. huborganoids.nl Furthermore, the high intracellular concentration of GTP makes it challenging to develop competitive inhibitors that can effectively outcompete GTP binding to KRAS. mdpi.com

Advantages of Upstream Inhibition via SOS1

Targeting SOS1 offers several potential advantages compared to directly inhibiting KRAS, particularly for addressing the diverse spectrum of oncogenic RAS mutations. mdpi.compatsnap.comresearchgate.net As an upstream activator of RAS, inhibiting SOS1 can potentially block the activation of multiple RAS variants, including those that are not directly targetable by current allele-specific KRAS inhibitors. patsnap.com This pan-RAS pathway inhibition approach could broaden the applicability of therapies to a wider range of KRAS-mutant cancers. patsnap.com Additionally, targeting the protein-protein interaction between SOS1 and KRAS disrupts a critical step in RAS activation, thereby reducing the levels of active GTP-bound RAS. guidetopharmacology.orgmdpi.compatsnap.com This indirect approach may overcome some of the limitations associated with directly targeting the highly conserved and challenging KRAS protein surface or competing with high intracellular GTP concentrations. mdpi.com

Historical Context of SOS1 Inhibitor Development

The recognition of SOS1's crucial role in RAS activation spurred efforts to develop small molecule inhibitors targeting this GEF. Early research in the field of RAS signaling highlighted SOS proteins as potential drug targets, although they were not initially considered to have high oncogenic potential themselves. biorxiv.org However, a deeper understanding of their function and their critical requirement in the development of certain RAS-driven tumors, such as KRASG12D-driven lung adenocarcinoma and BCR/ABL-driven chronic myeloid leukemia, fueled renewed interest in SOS1 as a therapeutic target. pnas.orgbiorxiv.org

The discovery of small molecules capable of disrupting the interaction between RAS and SOS1 marked a significant step forward. guidetopharmacology.orgpnas.org High-throughput screening and fragment-based approaches were instrumental in identifying initial lead compounds. pnas.org Early SOS1 binders, including BAY-293 and BI-3406, were discovered through independent screening campaigns and were found to share a similar quinazoline (B50416) scaffold. acs.org These early inhibitors demonstrated the feasibility of targeting the SOS1:KRAS interaction to block RAS activation and inhibit downstream signaling pathways like the MAPK/ERK pathway. pnas.orgmedchemexpress.comtocris.comaxonmedchem.com The development of such inhibitors provided valuable pharmacological tools to investigate the therapeutic potential of modulating the KRAS/SOS1 axis in various proliferative diseases. guidetopharmacology.org

Research findings have shown that SOS1 inhibitors like BAY-293 can effectively downregulate active RAS in tumor cells. pnas.orgmedchemexpress.comtocris.com Studies in cell lines with wild-type KRAS have demonstrated complete inhibition of the RAS-RAF-MEK-ERK pathway upon SOS1 inhibition. pnas.org In mutant KRAS cell lines, SOS1 inhibition resulted in a reduction of phospho-ERK activity. pnas.org Preclinical studies using SOS1 inhibitors have shown promising results in reducing tumor growth in models of various cancers, including lung, colorectal, and pancreatic cancers. patsnap.com Furthermore, combining SOS1 inhibitors with other targeted therapies, such as KRAS G12C inhibitors or EGFR inhibitors, has shown synergistic antitumor effects in preclinical models, suggesting potential combination strategies to enhance therapeutic efficacy and overcome resistance. pnas.orgbiorxiv.orgaxonmedchem.comnih.govaacrjournals.orgnih.govnih.gov

Here is a table summarizing some key research findings related to BAY-293:

| Study Context | Cell Lines / Models | Key Finding | Citation |

| KRAS-SOS1 interaction inhibition | In vitro assay | Selective inhibition of KRAS-SOS1 interaction with an IC50 of 21 nM. | pnas.orgmedchemexpress.comtocris.comaxonmedchem.comselleckchem.com |

| RAS activation inhibition | HeLa cells (RAS-WT) | Inhibits RAS activation with IC50 values in the submicromolar range. | mdpi.commedchemexpress.comnih.gov |

| Antiproliferative activity | K-562, MOLM-13 (KRAS WT), NCI-H358, Calu-1 (KRAS G12C) | Efficient antiproliferative activity with IC50 values ranging from approximately 1 µM to 3.5 µM. | mdpi.commedchemexpress.comnih.govcaymanchem.com |

| Inhibition of downstream signaling | K-562 cells | Efficiently inhibits pERK levels without affecting total ERK protein levels. | medchemexpress.comaxonmedchem.com |

| Synergy with KRAS G12C inhibitors | KRAS G12C-mutated cancer cell line | Exhibits synergistic effects with the KRAS G12C inhibitor ARS-853. | tocris.comaxonmedchem.comnih.gov |

| Activity in Pancreatic Cancer Models | PDAC cell lines (e.g., PANC-1, MIA PaCa-2, AsPC1) | Effectively inhibited proliferation by blocking KRAS activation and downregulating phosphorylation of downstream effectors (e.g., MAPK). | nih.govnih.gov |

| Activity in Anaplastic Thyroid Carcinoma (ATC) | ATC cell lines and in vivo models | Effectively blocked the KRAS/MAPK/ERK pathway, reduced cell viability, and increased apoptosis. | mdpi.comresearchgate.netresearchgate.net |

While early SOS1 inhibitors like BAY-293 have demonstrated promising preclinical activity, their suitability for clinical application may vary, and ongoing research continues to explore novel strategies, including the development of more potent inhibitors and targeted protein degraders, to effectively target SOS1 in RAS-mutant cancers. sci-hub.senih.govnih.govaacrjournals.org

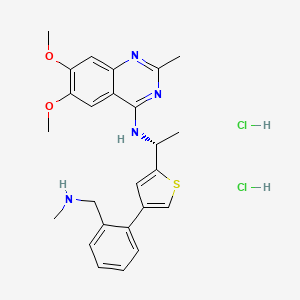

Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H30Cl2N4O2S |

|---|---|

Molecular Weight |

521.501 |

IUPAC Name |

(R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine dihydrochloride |

InChI |

InChI=1S/C25H28N4O2S.2ClH/c1-15(24-10-18(14-32-24)19-9-7-6-8-17(19)13-26-3)27-25-20-11-22(30-4)23(31-5)12-21(20)28-16(2)29-25;;/h6-12,14-15,26H,13H2,1-5H3,(H,27,28,29);2*1H/t15-;;/m1../s1 |

InChI Key |

YVZXBZFITFWOMP-QCUBGVIVSA-N |

SMILES |

C[C@@H](NC1=C2C=C(OC)C(OC)=CC2=NC(C)=N1)C3=CC(C4=CC=CC=C4CNC)=CS3.[H]Cl.[H]Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BAY-293; BAY 293; BAY293; BAY-293 HCl; BAY-293 hydrochloride; BAY-293 dihydrochloride |

Origin of Product |

United States |

Molecular and Biochemical Characterization of Bay 293 Hcl

Mechanism of KRAS-SOS1 Interaction Disruption by BAY-293 HCl

The mechanism by which this compound exerts its effect centers on interfering with the crucial protein-protein interaction between KRAS and SOS1.

Direct Inhibition of KRAS-SOS1 Complex Formation

BAY-293 is characterized as a potent and cell-active small-molecule inhibitor that efficiently disrupts the interaction between KRAS and its exchange factor SOS1. guidetopharmacology.orgwikipedia.orgselleckchem.com This mode of action has been confirmed through a series of biophysical techniques. wikipedia.org By preventing the formation of the KRAS-SOS1 complex, BAY-293 directly interferes with the process by which SOS1 facilitates the activation of KRAS. wikipedia.org Research indicates that BAY-293 binds to the catalytic domain of SOS1. tocris.com It has been noted that BAY-293 targets essentially the same binding pocket on SOS1 as other known SOS1 inhibitors like BI-3406 and RM-0331. wikipedia.org The chemical structure of BAY-293, which shares a quinazoline (B50416) scaffold with other SOS1 binders, includes a 2-methyl substituent that is important for achieving selectivity for SOS1 and precluding binding to the hinge region of EGFR. blogspot.comnih.gov Additionally, the 6-ether substituents in these types of compounds are thought to extend beyond the SOS1 binding pocket, contributing to the disruption of the KRAS:SOS1 protein-protein interaction and preventing KRAS reactivation. blogspot.com

Impact on RAS Guanine (B1146940) Nucleotide Cycling

SOS1 functions as a guanine nucleotide exchange factor (GEF), playing a key role in activating RAS proteins by promoting the exchange of bound guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP). selleckchem.comwikipedia.orgguidetopharmacology.orgnih.gov This exchange is essential for cycling KRAS from its inactive, GDP-bound state to its active, GTP-bound state. wikipedia.orgguidetopharmacology.org By effectively disrupting the interaction between KRAS and SOS1, BAY-293 blocks the ability of SOS1 to catalyze this nucleotide exchange. wikipedia.org This mechanism prevents the reloading of KRAS with GTP, thereby reducing the levels of active, GTP-bound RAS. wikipedia.orgselleckchem.comwikipedia.org This interference with the normal guanine nucleotide cycling of RAS ultimately leads to a downregulation of downstream signaling pathways and contributes to the observed antiproliferative effects in cancer cells. wikipedia.orgguidetopharmacology.orgciteab.com

Quantitative Assessment of Inhibitory Potency

Quantitative assessment of this compound's inhibitory potency provides crucial data regarding its effectiveness in disrupting the KRAS-SOS1 interaction and its impact on cellular processes.

Half-maximal Inhibitory Concentration (IC50) Determination for KRAS-SOS1 Interaction

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor. For BAY-293, the IC50 for inhibiting the KRAS-SOS1 interaction has been consistently reported in the nanomolar range. Multiple studies indicate an IC50 value of 21 nM for the selective inhibition of the KRAS-SOS1 interaction by BAY-293. guidetopharmacology.orgwikipedia.orgselleckchem.comguidetopharmacology.orgnih.govwikipedia.org

Beyond the direct protein-protein interaction, the impact of BAY-293 on cellular processes is also assessed through IC50 values in cell-based assays. BAY-293 has been shown to inhibit the activation of RAS in HeLa cells with IC50 values in the submicromolar range. selleckchem.comguidetopharmacology.orgnih.gov Its antiproliferative activity has been evaluated in various cancer cell lines, including those with wild-type KRAS and those harboring KRAS mutations. IC50 values for antiproliferative effects in cell lines such as K-562, MOLM-13, NCI-H358, and Calu-1 are in the submicromolar to low micromolar range. selleckchem.comguidetopharmacology.orgnih.gov Studies in pancreatic cancer cell lines have also reported antiproliferative activity with sub-micromolar IC50 values in 3D spheroid cultures. fishersci.ca In nucleotide exchange assays, BAY-293 has demonstrated the ability to block SOScat function with IC50 values reported to be approximately 10 nM in one study and 85.08 ± 4.32 nM in another. fishersci.cainvivochem.com Furthermore, evaluation in thyroid cancer cell lines showed a significant reduction in cell viability with BAY-293 treatment at micromolar concentrations (e.g., 1 μM, 10 μM, and 25 μM). citeab.com An IC50 for viability around 1.04-1.12 µM was reported in BH1406 cells. guidetopharmacology.org

The table below summarizes some reported IC50 values for BAY-293:

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| KRAS-SOS1 Interaction | Biochemical | 21 nM | guidetopharmacology.orgwikipedia.orgselleckchem.comguidetopharmacology.orgnih.govwikipedia.org |

| RAS Activation | HeLa cells | Submicromolar | selleckchem.comguidetopharmacology.orgnih.gov |

| SOScat Function | Nucleotide Exchange Assay | ~10 nM | invivochem.com |

| SOScat Function | Nucleotide Exchange Assay | 85.08 ± 4.32 nM | fishersci.ca |

| Antiproliferative Activity | K-562 cells | 1090 nM (1.09 µM) | selleckchem.comnih.gov |

| Antiproliferative Activity | MOLM-13 cells | 995 nM (0.995 µM) | selleckchem.comnih.gov |

| Antiproliferative Activity | NCI-H358 cells | 3480 nM (3.48 µM) | selleckchem.comnih.gov |

| Antiproliferative Activity | Calu-1 cells | 3190 nM (3.19 µM) | selleckchem.comnih.gov |

| Antiproliferative Activity | PDAC cell lines (3D) | Sub-micromolar | fishersci.ca |

| Cell Viability | Thyroid cancer cell lines | Micromolar range | citeab.com |

| Cell Viability | BH1406 cells | 1.04 - 1.12 µM | guidetopharmacology.org |

Binding Affinity (Ki) and Dissociation Kinetics

Selectivity Profile of this compound

BAY-293 is described as a selective inhibitor of the KRAS-SOS1 interaction. guidetopharmacology.orgwikipedia.orgselleckchem.comguidetopharmacology.orgwikipedia.org This selectivity is a crucial aspect of its pharmacological profile, minimizing potential off-target effects. The chemical design of BAY-293, particularly the presence of a 2-methyl substituent on its quinazoline core, is noted to contribute to its selectivity for SOS1 over the Epidermal Growth Factor Receptor (EGFR), another kinase that shares structural similarities in its binding site. blogspot.comnih.gov While direct comparative data on BAY-293's selectivity against a broad panel of targets, including other RAS GEFs like SOS2, was not extensively detailed in the provided snippets, the consistent description of BAY-293 as a selective inhibitor of the KRAS-SOS1 interaction across multiple sources underscores this key characteristic. Studies on other SOS1 inhibitors with similar mechanisms, such as BI-3406 and MRTX0902, have demonstrated high selectivity for SOS1 over SOS2 and a wide range of other protein targets, suggesting that inhibitors targeting this specific SOS1 binding pocket can achieve a favorable selectivity profile. tocris.comblogspot.comnih.govchemicalprobes.org

This compound is a chemical compound that has been investigated for its inhibitory effects on the protein Son of Sevenless 1 (SOS1), a key guanine nucleotide exchange factor (GEF) for RAS proteins. Its mechanism of action involves disrupting the interaction between KRAS and SOS1, thereby blocking the exchange of GDP for GTP and subsequent RAS activation. medchemexpress.comnih.gov This inhibition of RAS signaling has shown antiproliferative activity in various cancer cell lines. medchemexpress.comnih.govmdpi.comnih.gov

This compound functions as a potent inhibitor of SOS1 by interfering with its interaction with KRAS. medchemexpress.comnih.gov This disruption prevents the activation of RAS, which is frequently mutated and constitutively active in many cancers. nih.gov By blocking the GEF activity of SOS1, this compound reduces the levels of active, GTP-bound RAS, impacting downstream signaling pathways such as the MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival. mdpi.comnih.gov

Specificity for SOS1 over Related GEFs (e.g., SOS2)

Research indicates that BAY-293 is highly selective for SOS1 over its paralog, SOS2. acs.orgnih.govpnas.org While both SOS1 and SOS2 function as GEFs for RAS, studies have demonstrated a dominant role for SOS1 in various cellular contexts and cancer models. acs.orgpnas.org The selectivity of BAY-293 for SOS1 is attributed, in part, to structural differences between the binding pockets of SOS1 and SOS2. Specifically, a nonconserved residue, His905 in SOS1 (which is Val903 in SOS2), plays a role in the selective binding of BAY-293 to SOS1. nih.gov

| Compound | Target | IC50 / Ki | Notes | Source |

| BAY-293 | SOS1 | 21 nM (IC50) | Disrupts KRAS-SOS1 interaction | medchemexpress.comnih.gov |

| BAY-293 | KRAS WT | >20 µM (activity) | No significant activity | targetmol.com |

| BAY-293 | KRAS G12C | >20 µM (activity) | No significant activity | targetmol.com |

| BAY-293 | CDC42 | >20 µM (activity) | No significant activity | targetmol.com |

| BAY-293 | EGFR | >20 µM (activity) | No significant activity | targetmol.com |

| BAY-293 | SOS2 | Selective for SOS1 | Attributed to SOS1His905 vs SOS2Val903 | nih.govpnas.org |

Off-Target Activity Assessment (if identified in research)

Studies have assessed the off-target activity of BAY-293. In a safety panel comprising 78 protein targets, BAY-293 (or a closely related compound) demonstrated high selectivity for SOS1, with EC/IC50 values greater than 10 µM for the majority of targets evaluated. acs.org Specifically, BAY-293 showed no significant activity against KRAS WT-CRAF RBD, CDC42, and EGFR at concentrations above 20 µM. targetmol.com This suggests a relatively clean profile concerning these particular off-targets.

Structural Basis of SOS1 Inhibition by this compound

The inhibitory activity of this compound is mediated through its binding to a specific pocket within the catalytic domain of SOS1. pnas.orgmdpi.com This binding event directly interferes with the interaction between SOS1 and GDP-loaded KRAS, which is essential for the nucleotide exchange process that activates KRAS. pnas.org

Identification of the Binding Pocket on SOS1

Co-crystal structures of SOS1 bound to inhibitors, including those structurally related to BAY-293, have been instrumental in identifying the binding pocket. nih.govmdpi.comresearchgate.net BAY-293 binds in a well-defined pocket located within the catalytic region of SOS1, a region critical for its interaction with KRAS. mdpi.com This pocket is distinct from the allosteric site on SOS1 that can bind GTP-bound KRAS to enhance GEF function. nih.gov

Molecular Interactions within the SOS1-BAY-293 HCl Complex (inferred from SAR or co-crystal studies of similar compounds)

Analysis of co-crystal structures of SOS1 with BAY-293 and structurally related compounds has provided insights into the key molecular interactions stabilizing the complex. The quinazoline scaffold, present in BAY-293 and other early SOS1 inhibitors, plays a significant role in binding. acs.org

Key interactions observed or inferred include:

The compound binds in a pocket adjacent to the SOS1:KRAS interface, disrupting the protein-protein interaction. nih.govmdpi.com

Specific residues within the SOS1 binding pocket interact with features of the BAY-293 molecule. For example, a key hydrogen bond has been observed between the aniline (B41778) N-H of a related quinazoline hit and the side chain of Asn879. mdpi.com

Hydrophobic interactions contribute to binding, with parts of the inhibitor occupying hydrophobic regions within the pocket formed by residues such as Leu901 and Phe890. mdpi.com

Structural studies of related compounds suggest that a phenyl ring at a specific position on the inhibitor can be accommodated by a conformational change in Phe890 (from an "in" to an "out" pose), and an aminomethyl group can form hydrogen bonds with Tyr884 and Asp887. mdpi.com

The 6-methoxy substituent of the quinazoline scaffold has been shown to extend from the binding pocket and contribute to blocking the KRAS:SOS1 protein-protein interaction. acs.orgmdpi.com

The selectivity for SOS1 over SOS2 is influenced by the interaction with His905 in SOS1, which is a Val903 in SOS2. nih.gov

These interactions collectively contribute to the high affinity and potency of BAY-293 as an SOS1 inhibitor, leading to the disruption of the KRAS-SOS1 complex and subsequent inhibition of RAS activation. medchemexpress.comnih.gov

Cellular Pharmacology and Downstream Pathway Modulation

Impact on Intracellular RAS Activation

The primary mechanism of action for BAY-293 HCl involves the disruption of the interaction between KRAS and SOS1. medchemexpress.comnih.gov SOS1 acts as a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the conversion of inactive RAS-GDP to active RAS-GTP. medchemexpress.commedchemexpress.comnih.gov By inhibiting this interaction, this compound effectively blocks the reloading of KRAS with GTP, thereby reducing the levels of activated RAS. nih.gov

Reduction of Active RAS-GTP Levels in Cellular Models

Studies have shown that this compound leads to a downregulation of active RAS in tumor cells. tocris.com This reduction in RAS-GTP levels is a direct consequence of the inhibited KRAS-SOS1 interaction, preventing the sustained activation of RAS which is often observed in various cancers. medchemexpress.comnih.gov While specific quantitative data on the direct reduction of RAS-GTP levels by this compound in all contexts were not extensively detailed across the provided snippets, the mechanism of action strongly supports this outcome as the basis for its downstream effects. medchemexpress.comnih.gov Research on a similar SOS1 inhibitor, BI-3406, demonstrated a reduction in RAS-GTP levels in MEF cells harboring different KRAS mutations. biorxiv.orgpnas.org

Modulation of Key Downstream Signaling Pathways

The inhibition of RAS activation by this compound has profound effects on several downstream signaling pathways that are critical for cell growth, proliferation, and survival. The most prominent pathways affected include the RAS-RAF-MEK-ERK pathway and the PI3K-PDK1-AKT pathway. medchemexpress.com

Inhibition of the RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK pathway is a major signaling cascade activated by RAS-GTP, playing a crucial role in regulating cell proliferation, differentiation, and survival. researchgate.net By inhibiting the upstream KRAS-SOS1 interaction, this compound effectively blocks or reduces signaling through this pathway. medchemexpress.comnih.govmdpi.comnih.govnih.govacs.orgamegroups.orgresearchgate.net This inhibition has been observed in various cellular models, including thyroid cancer and pancreatic cancer cell lines. researchgate.netmdpi.comnih.govnih.govresearchgate.net

A key indicator of the activity of the RAS-RAF-MEK-ERK pathway is the phosphorylation status of ERK. Activated MEK1 and MEK2 phosphorylate ERK1 and ERK2, which then translocate to the nucleus to regulate gene expression. researchgate.net this compound has been shown to efficiently inhibit pERK levels in various cell lines. guidetopharmacology.orgmedchemexpress.comtocris.commdpi.comnih.govacs.orgamegroups.orgresearchgate.net

In anaplastic thyroid carcinoma (ATC) cells (8305C), treatment with this compound at concentrations of 10 µM and 25 µM significantly reduced phosphorylated ERK1 levels, with the most significant reduction observed at 25 µM. mdpi.comnih.gov In an orthotopic mouse model of ATC, BAY-293 treatment at doses of 10 mg/kg and 50 mg/kg also led to a downregulation of p-ERK. mdpi.comnih.gov

In pancreatic ductal adenocarcinoma (PDAC) cell lines like PANC-1, this compound inhibited ERK phosphorylation after 3 hours of treatment. nih.gov However, a rebound in protein expression and phosphorylation levels in the KRAS signaling pathway, including pERK, was noted at 4 hours and 72 hours in some PDAC models, suggesting potential feedback regulations. nih.gov In MIA PaCa-2 cells, BAY-293 promoted the phosphorylation of ERK in a dose-dependent manner, which was speculated to be due to feedback mechanisms. nih.gov

In K-562 cells, this compound efficiently inhibited pERK levels after a 60-minute incubation without affecting total ERK protein levels. medchemexpress.commedchemexpress.com Studies in BH1406 lung cancer cells with an activating SOS1 mutation showed that BAY-293 treatment significantly decreased ERK1/2 phosphorylation in 3D culture conditions. amegroups.org

The varying effects on pERK levels across different cell lines and treatment durations highlight the complex nature of signaling pathway modulation and the potential influence of cellular context and feedback loops.

Table 1: Effect of this compound on pERK Levels in Cellular Models

| Cell Line/Model | Concentration/Dose | Observed Effect on pERK Levels | Reference |

| 8305C (ATC) | 10 µM | Reduced | mdpi.comnih.gov |

| 8305C (ATC) | 25 µM | Significantly Reduced | mdpi.comnih.gov |

| ATC Mouse Model | 10 mg/kg | Downregulated | mdpi.comnih.gov |

| ATC Mouse Model | 50 mg/kg | Downregulated | mdpi.comnih.gov |

| PANC-1 (PDAC) | - | Inhibited (3h), Rebound (4h, 72h) | nih.gov |

| MIA PaCa-2 (PDAC) | Dose-dependent | Promoted (Dose-dependent) | nih.gov |

| K-562 | - | Efficiently Inhibited (60 min) | medchemexpress.commedchemexpress.com |

| BH1406 (NSCLC, 3D culture) | 0.5 µM | Significant Decrease | amegroups.org |

Influence on the PI3K-PDK1-AKT Pathway

The PI3K-PDK1-AKT pathway is another crucial signaling cascade downstream of RAS that regulates cell survival, growth, and metabolism. medchemexpress.comconicet.gov.arnih.govgenome.jp While the primary focus of this compound is the KRAS-SOS1 interaction and its impact on the MAPK pathway, there is evidence suggesting an influence on the PI3K-AKT axis as well. medchemexpress.commdpi.comnih.gov

SOS-1 promotes cell survival through the activation of both the RAS-MAPK and PI3K-AKT pathways. mdpi.com Inhibition of SOS-1 by this compound can therefore impact the PI3K-AKT pathway. Studies on the SOS1 inhibitor BI-3406, which shares a similar mechanism of action, showed a reduction in pAKT levels in MEF cells harboring different KRAS mutations. biorxiv.orgpnas.org This suggests that SOS1 inhibition can lead to decreased activation of AKT.

However, one study in MIA PaCa-2 PDAC cells treated with BAY-293 observed a rebound of phosphorylated protein kinase B (pAKT) at 72 hours, similar to the observation with pERK, indicating potential feedback mechanisms affecting this pathway as well. nih.gov

Regulation of β-Catenin Levels

This compound has also been shown to influence the levels of β-catenin, a protein involved in cell adhesion and the Wnt signaling pathway, which plays a role in cell proliferation and tumorigenesis. biorxiv.orgmdpi.comconicet.gov.arrndsystems.complos.orgplos.orgelifesciences.org

In 8305C ATC cells, treatment with this compound at concentrations of 1 µM, 10 µM, and 25 µM resulted in a significant reduction in β-catenin levels. mdpi.comnih.gov This reduction suggests a role for this compound in inhibiting pathways that lead to β-catenin accumulation. mdpi.comnih.gov

In an orthotopic mouse model of ATC, elevated levels of β-catenin were observed in the ATC group compared to the sham group. mdpi.comnih.gov Treatment with this compound at doses of 10 mg/kg and 50 mg/kg significantly reduced these elevated β-catenin levels compared to the untreated ATC group. mdpi.comnih.gov

Research indicates that hyperactivation of the KRAS/SOS-1 signal through a positive feedback loop involving the MEK-ERK pathway can lead to the accumulation of β-catenin, contributing to tumorigenesis. mdpi.comnih.gov The observed reduction in β-catenin levels following this compound treatment aligns with its inhibitory effect on the KRAS/MAPK/ERK pathway. mdpi.comnih.govresearchgate.net

Table 2: Effect of this compound on β-Catenin Levels

| Cell Line/Model | Concentration/Dose | Observed Effect on β-Catenin Levels | Reference |

| 8305C (ATC) | 1 µM | Significant Reduction | mdpi.comnih.gov |

| 8305C (ATC) | 10 µM | Significant Reduction | mdpi.comnih.gov |

| 8305C (ATC) | 25 µM | Significant Reduction | mdpi.comnih.gov |

| ATC Mouse Model | 10 mg/kg | Significantly Reduced | mdpi.comnih.gov |

| ATC Mouse Model | 50 mg/kg | Significantly Reduced | mdpi.comnih.gov |

Cellular Consequences of Pathway Inhibition

Inhibition of the KRAS-SOS1 interaction by BAY-293 leads to several cellular consequences, including effects on cell proliferation, apoptosis, and migration.

Antiproliferative Activity in Cancer Cell Lines

BAY-293 has demonstrated antiproliferative activity in a range of cancer cell lines. It effectively inhibits cell proliferation by blocking KRAS activation and reducing the phosphorylation of downstream effectors such as MAPKs. mdpi.comnih.gov Studies have shown that BAY-293 exhibits efficient antiproliferative activity against both wild-type KRAS cell lines and those with specific KRAS mutations, such as KRASG12C. medchemexpress.commedchemexpress.commdpi.com

Data on the antiproliferative activity of BAY-293 in specific cell lines is available, often expressed as IC50 values (the concentration required for 50% inhibition of cell viability). For instance, in pancreatic cancer cell lines, IC50 values for BAY-293 were reported as 2.07 ± 0.62 µM for BxPC3 (KRAS wild-type), 2.90 ± 0.76 µM for MIA PaCa2 (KRAS G12C), and 3.16 ± 0.78 µM for AsPC-1 (KRAS G12D). nih.gov In other studies, BAY-293 showed antiproliferative activity against K-562 and MOLM-13 (wild-type KRAS) and NCI-H358 and Calu-1 (KRASG12C mutation) cell lines with IC50s ranging from approximately 1 to 3.5 µM. medchemexpress.commedchemexpress.com

| Cell Line | KRAS Status | IC50 (µM) | Reference |

| BxPC3 | Wild-type | 2.07 ± 0.62 | nih.gov |

| MIA PaCa2 | G12C | 2.90 ± 0.76 | nih.gov |

| AsPC-1 | G12D | 3.16 ± 0.78 | nih.gov |

| K-562 | Wild-type | 1.09 ± 0.17 | medchemexpress.commedchemexpress.com |

| MOLM-13 | Wild-type | 0.995 ± 0.40 | medchemexpress.commedchemexpress.com |

| NCI-H358 | G12C | 3.48 ± 0.10 | medchemexpress.commedchemexpress.com |

| Calu-1 | G12C | 3.19 ± 0.05 | medchemexpress.commedchemexpress.com |

| BH1406 (NSCLC) | SOS1 mutation | 1.12 (2D), 1.04 (3D) | amegroups.orgamegroups.cn |

| BH1395 (NSCLC) | Wild-type | 8.06 (2D) | amegroups.cn |

BAY-293 has also shown significant cytotoxic effects on thyroid cancer cell lines, reducing their viability in a concentration-dependent manner. mdpi.com

Induction of Apoptosis

BAY-293 has been shown to induce apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.gov This induction of apoptosis is a crucial mechanism by which BAY-293 exerts its antitumor effect. Studies have indicated that BAY-293 can increase the levels of pro-apoptotic proteins such as BAX and p53, while decreasing the expression of anti-apoptotic proteins like Bcl2. nih.gov The induction of apoptosis has been confirmed through methods such as DNA fragmentation assays and caspase 3 activation, which are classical indicators of programmed cell death. nih.gov By disrupting survival signals mediated through KRAS, BAY-293 contributes to the apoptotic process in tumor cells. nih.gov

Effects on Cell Migration

In addition to its effects on proliferation and apoptosis, BAY-293 has been observed to influence cell migration. Studies, particularly in thyroid cancer cell lines, have indicated that BAY-293 can reduce cell migration. mdpi.comresearchgate.net This effect is associated with the downregulation of signaling pathways like the RAS/MAP kinase pathway, including the modulation of p-ERK, p-p38 MAPK, and β-catenin expression, which are downstream effectors essential for cell migration. nih.govresearchgate.net

Differential Cellular Responses Based on KRAS Mutation Status

The cellular response to BAY-293 can vary depending on the KRAS mutation status of the cell line.

Effects in Wild-Type KRAS Cell Lines

BAY-293 has demonstrated antiproliferative activity in cell lines with wild-type KRAS. medchemexpress.commedchemexpress.comnih.gov While its primary mechanism involves disrupting the KRAS-SOS1 interaction, which is particularly relevant in KRAS-driven cancers, SOS1 also plays a role in activating wild-type RAS. medchemexpress.com Studies have shown efficient antiproliferative activity in wild-type KRAS cell lines such as BxPC3, K-562, and MOLM-13, albeit sometimes with slightly higher IC50 values compared to certain mutant lines. medchemexpress.commedchemexpress.comnih.gov BAY-293 efficiently inhibits pERK levels in wild-type KRAS cells like K-562. medchemexpress.commedchemexpress.comaxonmedchem.com

Effects in Mutant KRAS Cell Lines (e.g., KRASG12C, KRASG12D)

BAY-293 shows efficient antiproliferative activity against cell lines harboring various KRAS mutations, including KRASG12C and KRASG12D. medchemexpress.commedchemexpress.comnih.govmdpi.com Inhibition of the SOS1-KRAS interaction by BAY-293 impairs oncogenic signaling independently of the specific KRAS mutation. nih.govnih.gov

In KRASG12C mutant cell lines such as MIA PaCa-2, NCI-H358, and Calu-1, BAY-293 has shown antiproliferative effects. medchemexpress.commedchemexpress.comnih.gov A synergistic effect has been observed between BAY-293 and the KRAS G12C inhibitor ARS853 in KRASG12C-mutated cancer cell lines. axonmedchem.comnih.gov

For KRASG12D mutant cell lines like AsPC-1, BAY-293 also exhibits antiproliferative activity. nih.gov Phosphoproteome analysis has revealed that BAY-293 can inhibit distinct signaling pathways in cell lines with different KRAS mutations, such as MIA PaCa-2 (G12C) compared to AsPC-1 (G12D). nih.gov The inhibition of KRAS by SOS1 inhibitors like BAY-293 is expected to disrupt several downstream signaling pathways via Akt, the MAPK pathway, or via RAL, depending on the specific KRAS mutation and cellular context. nih.gov

Preclinical Efficacy Studies in Disease Models

In Vitro Cancer Models

BAY-293 HCl has demonstrated a broad spectrum of anticancer activity across a panel of 60 different cancer cell lines. nih.gov Its efficacy has been particularly noted in cancers where the KRAS signaling pathway is a critical driver of tumor progression.

In studies involving anaplastic thyroid carcinoma, this compound has shown significant cytotoxic effects. nih.gov Treatment with this compound led to a concentration-dependent reduction in the viability of the 8305C anaplastic thyroid cancer cell line. researchgate.net This cytotoxic activity is linked to the compound's ability to inhibit the interaction between SOS-1 and KRAS, thereby disrupting a key mechanism for KRAS activation and its promotion of cell proliferation. nih.gov The inhibition of this interaction has been associated with antiproliferative activity in ATC models. nih.gov

Table 1: Effect of BAY-293 on the Viability of Anaplastic Thyroid Carcinoma Cell Line

| Cell Line | Observation |

|---|---|

| 8305C | Significant reduction in cell viability in a concentration-dependent manner. researchgate.net |

The efficacy of this compound has been extensively evaluated in pancreatic ductal adenocarcinoma cell lines, where KRAS mutations are highly prevalent. nih.gov The compound has shown inhibitory effects on the proliferation of PDAC cell lines, with half-maximal inhibitory concentration (IC50) values in the low micromolar range. nih.govnih.gov Studies have reported IC50 values of 2.07 µM for the KRAS wildtype BxPC3 cell line, 2.90 µM for the KRAS G12C mutant MIA PaCa-2 cell line, and 3.16 µM for the KRAS G12D mutant AsPC-1 cell line. nih.gov Another study reported IC50 values ranging from 0.95 to 6.64 µM across a panel of KRAS mutant PDAC cell lines. nih.gov

Table 2: IC50 Values of BAY-293 in Pancreatic Ductal Adenocarcinoma Cell Lines

| Cell Line | KRAS Mutation Status | IC50 (µM) | Reference |

|---|---|---|---|

| BxPC3 | Wildtype | 2.07 ± 0.62 | nih.gov |

| MIA PaCa-2 | G12C | 2.90 ± 0.76 | nih.gov |

| AsPC-1 | G12D | 3.16 ± 0.78 | nih.gov |

| Various KRAS Mutant PDAC Cell Lines | Mutant | 0.95 - 6.64 | nih.gov |

In colorectal cancer cell lines, BAY-293 has also been investigated for its antiproliferative activity. One study reported IC50 values for several CRC cell lines, demonstrating its potential in this cancer type as well.

Table 3: IC50 Values of BAY-293 in Colorectal Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| SW-620 | 0.122 |

| LS 174T | 0.231 |

| Caco-2 | 0.25 |

| DLD-1 | >10 |

Data derived from a study on STP-B, a compound identical to BAY-293.

This compound has demonstrated efficacy in non-small cell lung cancer cell lines. nih.gov One study reported IC50 values ranging from 1.29 to 17.84 µM across 12 different NSCLC cell lines cultured in 3D under low serum conditions. nih.gov The compound was effective in reducing the growth of various NSCLC cell lines in a dose-dependent manner. nih.gov

Table 4: IC50 Values of BAY-293 in Non-Small Cell Lung Cancer Cell Lines (3D Culture)

| Cell Line Panel | IC50 Range (µM) |

|---|---|

| 12 NSCLC Cell Lines | 1.29 - 17.84 |

The culture format, whether a two-dimensional (2D) monolayer or a more physiologically relevant three-dimensional (3D) model like spheroids or organoids, can significantly influence a drug's efficacy.

In pancreatic ductal adenocarcinoma, studies have indicated that this compound inhibits cell growth in both 2D and 3D culture conditions. nih.gov Interestingly, culturing PDAC cells in a 3D environment appeared to increase their sensitivity to the drug. nih.gov Pan-KRAS inhibitors, including BAY-293, were found to effectively inhibit cell proliferation in 3D organoids cultured from PDAC patient samples, although there was some variation between individuals. nih.gov

For non-small cell lung cancer, it has been noted that 3D NSCLC spheroids can exhibit markedly increased effects in response to certain drug combinations that include BAY-293, as compared to traditional 2D cultures. nih.gov The expression of cell surface targets and the response to drugs targeting these proteins can vary depending on the cell culture format, which may help explain differences observed between in vitro and in vivo findings. nih.gov In general, cancer cell lines grown in 3D cultures are often less sensitive to drugs compared to their 2D counterparts due to increased cell-cell and cell-extracellular matrix interactions. researchgate.net

In Vitro Selectivity Against Cancer-Specific Cell Lines

BAY-293 has demonstrated significant anti-proliferative activity across a diverse panel of cancer cell lines, with its efficacy often correlating with the underlying genetic drivers of the malignancy, particularly KRAS status. medchemexpress.comnih.gov As an inhibitor of the KRAS-SOS1 interaction, BAY-293 functions to down-regulate active RAS in tumor cells, thereby impeding the RAS-RAF-MEK-ERK signaling pathway essential for cell survival and proliferation. medchemexpress.comcancer-research-network.com

Studies have shown that BAY-293 effectively reduces cell viability in a concentration-dependent manner in various thyroid cancer cell lines, including the anaplastic thyroid cancer (ATC) line 8305C, the follicular thyroid cancer line FTC-133, and the papillary thyroid cancer line K1. nih.gov Its activity is not limited to thyroid cancers; the compound has shown efficacy in pancreatic ductal adenocarcinoma (PDAC) cell lines, exhibiting complete growth suppression in KRAS mutant lines with IC50 values in the sub-micromolar to low micromolar range. nih.gov For instance, cytotoxicity assessments in pancreatic cell lines revealed IC50 values of 2.07 µM for BxPC3 (KRAS wildtype), 2.90 µM for MIA PaCa-2 (KRAS G12C), and 3.16 µM for AsPC-1 (KRAS G12D). nih.govconsensus.app

Furthermore, BAY-293 has shown potent antiproliferative effects against both wild-type KRAS cell lines, such as K-562 and MOLM-13, and cell lines harboring the KRAS G12C mutation, like NCI-H358 and Calu-1. medchemexpress.comcancer-research-network.com The compound also inhibited cell proliferation in both imatinib-sensitive (KCL-22) and imatinib-resistant (KCL-22-IMR) chronic myeloid leukemia cells in a dose-dependent manner. researchgate.net This broad spectrum of activity underscores the potential of targeting the KRAS-SOS1 interaction as a therapeutic strategy that is functional across multiple KRAS variants. guidetopharmacology.org

Table 1: In Vitro Antiproliferative Activity of BAY-293 in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | KRAS Status | IC50 (µM) |

|---|---|---|---|

| MIA PaCa-2 | Pancreatic Cancer | G12C Mutant | 2.90 |

| AsPC-1 | Pancreatic Cancer | G12D Mutant | 3.16 |

| BxPC3 | Pancreatic Cancer | Wildtype | 2.07 |

| PANC-1 | Pancreatic Cancer | G12D Mutant | ~0.95 - 6.64 |

| K-562 | Leukemia | Wildtype | 1.09 |

| MOLM-13 | Leukemia | Wildtype | 0.995 |

| NCI-H358 | Non-Small Cell Lung | G12C Mutant | 3.48 |

| Calu-1 | Non-Small Cell Lung | G12C Mutant | 3.19 |

| 8305C | Anaplastic Thyroid | Not Specified | Concentration-dependent reduction |

| FTC-133 | Follicular Thyroid | Not Specified | Concentration-dependent reduction |

In Vivo Cancer Models

The in vitro findings for BAY-293 have been further substantiated through in vivo studies using clinically relevant animal models of cancer.

To better replicate the complex tumor microenvironment of human cancers, researchers have utilized orthotopic tumor models. nih.govnih.gov These models, which involve implanting tumor cells into the corresponding organ in an animal, provide a more physiologically relevant context to evaluate therapeutic efficacy compared to subcutaneous models. criver.comreactionbiology.comcrownbio.com In the study of anaplastic thyroid carcinoma (ATC), a highly aggressive and lethal cancer, an in vivo orthotopic model was employed to assess the antitumor effects of BAY-293. nih.govnih.govcancernetwork.com This approach allows for the investigation of interactions between the tumor and its natural stromal and cellular environment, which can significantly influence tumor growth and drug sensitivity. reactionbiology.com

In the orthotopic model of anaplastic thyroid carcinoma, treatment with BAY-293 resulted in a slowing of ATC progression. nih.govnih.gov This demonstrates that the compound can effectively inhibit tumor growth in a complex, in vivo setting. The mechanism behind this inhibition is attributed to BAY-293's ability to block the KRAS/MAPK/ERK pathway, a critical signaling cascade for cancer cell proliferation and survival. nih.gov By disrupting this pathway, BAY-293 was also observed to increase the apoptotic process within the tumor cells. nih.govnih.gov

The proliferation status of tumors following treatment is a key indicator of therapeutic efficacy. Ki-67 is a widely used immunohistochemical marker to assess the proliferation index of a tumor cell population. In the context of the in vivo anaplastic thyroid carcinoma model, analysis of tumor tissues after treatment would typically involve markers like Ki-67 to quantify the reduction in cell proliferation. researchgate.net Studies on BAY-293 have confirmed its ability to disrupt downstream signaling pathways involved in cancer cell proliferation, such as the MAPK/ERK pathway. nih.gov By inhibiting these pathways, BAY-293 effectively reduces the signals that drive cancer cells to divide, which would be reflected by a decrease in Ki-67 expression in treated tumors.

The use of orthotopic models is specifically chosen to evaluate a drug's effect within a realistic tumor microenvironment (TME). nih.govnih.govcrownbio.com The TME consists of various non-malignant cells, extracellular matrix, and signaling molecules that can either promote or inhibit tumor growth. youtube.com In preclinical studies, BAY-293 has shown the ability to modulate key signaling pathways that are crucial for both the cancer cells and their interaction with the microenvironment. For example, in the ATC model, BAY-293 was found to effectively block β-catenin, a downstream effector essential for cell migration and a key component of signaling pathways that mediate communication within the TME. nih.govresearchgate.net Furthermore, treatment with BAY-293 was shown to increase the expression of the tumor suppressor protein PTEN in ATC cells, which can influence the broader tumor landscape. researchgate.net These findings suggest that the therapeutic effect of BAY-293 extends beyond direct action on tumor cells to potentially altering the supportive TME. nih.govresearchgate.net

Structure Activity Relationship Sar and Chemical Biology of Bay 293 Hcl

Identification of Essential Pharmacophores for SOS1 Inhibition

The inhibitory activity of BAY-293 HCl and its analogues against the Son of Sevenless 1 (SOS1) protein is contingent on several key structural features, or pharmacophores, that facilitate a high-affinity interaction with a specific binding pocket on the SOS1 protein. nih.govresearchgate.net This binding disrupts the interaction between SOS1 and KRAS, thereby preventing the exchange of GDP for GTP and inhibiting RAS activation. nih.govtocris.com

The fundamental scaffold for this class of inhibitors is the quinazoline (B50416) core. nih.govacs.org X-ray crystallography studies have elucidated the binding mode, revealing that the quinazoline ring system and its substituents engage in critical interactions within the SOS1 catalytic site. researchgate.netnih.gov Key interactions include:

The Quinazoline Scaffold: This bicyclic aromatic system serves as the central anchor for the molecule within the SOS1 binding pocket.

The 2-methyl Substituent: This group was specifically introduced to prevent the molecule from binding to the hinge region of Epidermal Growth Factor Receptor (EGFR), a common off-target for quinazoline-based inhibitors. This modification thereby enhances selectivity for SOS1. nih.govacs.org

The Ethylamine (B1201723) Linker: The chiral center at the ethylamine linker is crucial for the correct orientation of the thiophene (B33073) moiety. The (R)-enantiomer of BAY-293 is the active form. tocris.comrndsystems.com

The Substituted Thiophene Ring: This part of the molecule extends into a deeper part of the binding pocket, making important hydrophobic and potential π-stacking interactions. The specific substitution pattern on the thiophene, inspired by fragment screening, was a key optimization step in boosting potency. nih.govacs.org

Structural analysis indicates that atoms and groups like the quinazoline nitrogen and the methylamine (B109427) are essential for retaining the inhibitory activity of BAY-293. nih.gov These pharmacophoric elements collectively ensure a snug fit and strong, selective binding to SOS1, making BAY-293 a potent inhibitor with an IC50 value of 21 nM. nih.govcancer-research-network.com

Modifications and Analogues of the Quinazoline Scaffold

The quinazoline scaffold, serendipitously shared by early SOS1 inhibitors like BAY-293 and BI-3406, has been a focal point for medicinal chemistry efforts to develop improved SOS1-targeting compounds. nih.govacs.org Researchers have synthesized and evaluated numerous analogues by modifying various positions of this core structure.

Influence of Substituents on Potency and Selectivity

Systematic modifications of the BAY-293 structure have provided valuable insights into the structure-activity relationship (SAR) for SOS1 inhibition. The potency and selectivity of these compounds are highly sensitive to the nature and position of different substituents.

For instance, the development of MRTX0902 was inspired by BAY-293. nih.gov Initial efforts with a phthalazine (B143731) core, an isomer of the quinazoline scaffold, showed promise. The subsequent installation of a 2,4-substituted thiophene group, directly inspired by BAY-293, led to a significant 2- to 3-fold increase in both SOS1 binding affinity (Ki) and cellular potency compared to analogues with a simpler phenyl group. nih.govacs.org

Other research has focused on creating novel scaffolds, such as pyrido[2,3-d]pyrimidin-7-ones and tetra-cyclic quinazolines, which can be seen as more rigid or constrained analogues of the flexible core in BAY-293. nih.govacs.org These new scaffolds have yielded compounds with low nanomolar IC50 values, sometimes exceeding the potency of earlier inhibitors like BI-3406. acs.org The data below illustrates how modifications to the core scaffold and its substituents can influence inhibitory activity.

| Compound | Scaffold | Key Modification | SOS1 Inhibition IC50 | Cellular p-ERK Inhibition IC50 |

| BAY-293 | Quinazoline | 2,4-substituted thiophene | 21 nM nih.gov | 180 nM (K562 cells) probechem.com |

| BI-3406 | Quinazoline | Similar to BAY-293 | 8.3 nM acs.org | N/A |

| MRTX0902 (analogue 11) | Phthalazine | 2,4-substituted thiophene | 3.9 nM (Ki) nih.gov | 165 nM (MKN1 cells) nih.gov |

| Compound 22b | Tetra-cyclic Quinazoline | Fused ring system | < 6.0 nM acs.org | Low single/double-digit nM acs.org |

| Compound 8u | Pyrido[2,3-d]pyrimidin-7-one | Novel heterocyclic core | N/A | Showed potent activity nih.gov |

This table presents a selection of data for illustrative purposes. N/A indicates data not available in the cited sources.

Design Strategies for Improved Biological Activity

Several strategies have been employed to enhance the biological activity of SOS1 inhibitors based on the initial learnings from BAY-293. A primary goal has been to improve upon its moderate antiproliferative activity and lack of optimization for in vivo studies. chemicalprobes.orgnih.gov

One key strategy involves scaffold hopping and rigidification . By replacing the quinazoline core with novel heterocyclic systems like pyrido[2,3-d]pyrimidin-7-ones or creating more complex tetra-cyclic quinazolines, chemists aim to find new intellectual property space and potentially improve binding affinity and pharmacokinetic properties. nih.govacs.org The tetra-cyclic compound 37 , for example, not only showed potent SOS1 inhibition but also demonstrated significantly higher oral drug exposure and a longer half-life in mice compared to BI-3406. acs.org

Another approach is the structure-based design leveraging crystal structures of inhibitors like BAY-293 bound to SOS1. researchgate.net This allows for the rational design of modifications that can form additional favorable interactions within the binding pocket or improve properties like solubility and metabolic stability.

Finally, a crucial strategy is the combination therapy approach. BAY-293 and its successors have shown synergistic effects when combined with direct KRAS inhibitors (like ARS-853) or MEK inhibitors (like trametinib). nih.govnih.gov This provides a strong rationale for developing SOS1 inhibitors not just as single agents but as part of a multi-pronged attack on RAS-driven cancers. nih.gov

Role of this compound as a Chemical Probe in RAS-SOS1 Biology

BAY-293 is considered a valuable chemical probe for investigating the biology of the RAS-SOS1 interaction. nih.govchemicalprobes.org A chemical probe is a well-characterized small molecule used to study the function of a specific protein in cells and biological systems. With its high potency (IC50 = 21 nM) and selectivity for SOS1 over other guanine (B1146940) nucleotide exchange factors like SOS2, BAY-293 allows researchers to specifically block the SOS1-mediated activation of RAS. nih.govchemicalprobes.org

By using BAY-293, scientists can explore the downstream consequences of inhibiting this interaction in various cellular contexts. For example, studies have shown that BAY-293 effectively down-regulates the levels of active, GTP-bound RAS in cells. tocris.com In cell lines with wild-type KRAS, this leads to the complete inhibition of the downstream RAS-RAF-MEK-ERK signaling pathway. cancer-research-network.com In KRAS-mutant cell lines, BAY-293 can reduce phospho-ERK activity by approximately 50%, demonstrating that even in the presence of an oncogenic KRAS mutation, cells can still be partially dependent on SOS1 activity. cancer-research-network.com

Furthermore, BAY-293 has been instrumental in validating the therapeutic concept of combining SOS1 inhibition with direct KRAS G12C inhibitors. Experiments demonstrated that combining BAY-293 with the KRAS G12C inhibitor ARS-853 resulted in synergistic antiproliferative activity in KRAS G12C-mutated cancer cells. nih.govtocris.com This highlights its utility as a tool to explore and validate novel therapeutic strategies for RAS-driven tumors. chemicalprobes.orgnih.gov

Rational Design of SOS1-Targeting Compounds Inspired by this compound

The discovery and characterization of BAY-293 have served as a blueprint for the rational design of new and improved SOS1 inhibitors. researchgate.netnih.gov Knowledge of its binding mode, essential pharmacophores, and SAR has enabled the development of next-generation compounds with enhanced properties. nih.govacs.org This rational design process involves leveraging the structural information from early compounds to create novel molecules with potentially better efficacy, selectivity, and drug-like characteristics. nih.gov

Development of Proteolysis-Targeting Chimeras (PROTACs) Based on BAY-293 Scaffold

A cutting-edge strategy inspired by SOS1 inhibitors is the development of Proteolysis-Targeting Chimeras (PROTACs). nih.govnih.gov A PROTAC is a heterobifunctional molecule that links a target-binding molecule (a "warhead") to a ligand for an E3 ubiquitin ligase. This brings the target protein (in this case, SOS1) into close proximity with the cellular machinery responsible for protein degradation, leading to the target's destruction rather than just its inhibition. researchgate.net

The design of SOS1-degrading PROTACs has been directly informed by the structure of SOS1 inhibitors like BAY-293. nih.gov The quinazoline scaffold of BAY-293 serves as the "warhead" that binds to SOS1. Putative solvent-exposed sites on the inhibitor, such as the 6- and 7-methoxy groups, were identified as suitable points for attaching a chemical linker without disrupting the essential binding interactions with SOS1. nih.govnih.govdigitellinc.com This linker is then connected to a ligand for an E3 ligase, such as cereblon (CRBN) or von Hippel-Lindau (VHL). nih.govresearchgate.net

Fragment-Based Drug Discovery in the Context of SOS1 Inhibition

The discovery of this compound is a compelling case study in the power of fragment-based drug discovery (FBDD), a method that has gained prominence for its efficiency in identifying lead compounds. wikipedia.orgnih.gov This approach involves screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to the target protein. wikipedia.orgnih.gov These initial hits then serve as starting points for chemical elaboration to generate more potent and selective inhibitors. nih.gov

The development of inhibitors for Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that activates RAS proteins, presented a significant challenge due to the complex and transient nature of the protein-protein interaction between SOS1 and RAS. pnas.orgnih.gov Traditional high-throughput screening (HTS) methods were complemented by a fragment screening campaign to identify novel chemical matter that could disrupt this critical interaction. pnas.orgaacrjournals.org

The journey to this compound began with a screening effort that combined both HTS and fragment-based approaches. This dual strategy led to the identification of initial fragment hits that bound to a pocket on SOS1. These fragments, while exhibiting weak affinity, provided crucial insights into the key interactions required for binding. Through a process of structure-guided medicinal chemistry, these initial fragments were optimized and grown into more potent molecules.

Crystallography played a pivotal role in elucidating the binding modes of these early fragments and subsequent intermediates. nih.govresearchgate.net This structural information was instrumental in guiding the iterative design and synthesis of more potent analogues. The chemical biology of this compound is intrinsically linked to its ability to bind to a specific pocket on SOS1, thereby preventing the formation of the KRAS-SOS1 complex. pnas.orgnih.gov This disruption of the protein-protein interaction effectively blocks the reloading of KRAS with GTP, a crucial step in the activation of the RAS signaling pathway. pnas.orgnih.gov

The culmination of this fragment-based drug discovery program was the identification of BAY-293 (also referred to as compound 23 in the primary literature), which exhibits a selective inhibitory activity against the KRAS-SOS1 interaction with an IC50 of 21 nM. pnas.orgnih.gov The detailed SAR studies conducted throughout the optimization process revealed the critical structural motifs and functional groups responsible for this high-affinity binding.

The following table provides a conceptual overview of the progression from an initial fragment hit to a potent inhibitor like BAY-293, highlighting the typical changes in key parameters during a fragment-based drug discovery campaign.

| Feature | Initial Fragment Hit | Intermediate Compound | Potent Inhibitor (e.g., BAY-293) |

| Molecular Weight | Low (~150-250 Da) | Moderate | Higher (~400-500 Da) |

| Binding Affinity (IC50/Kd) | Weak (mM to high µM) | Improved (µM to high nM) | Potent (nM) |

| Ligand Efficiency | High | Moderate to High | Moderate |

| Structural Complexity | Low | Moderate | High |

| Specificity | Often Low | Improved | High |

This systematic approach, rooted in the principles of fragment-based drug discovery, not only yielded a potent and selective inhibitor of the KRAS-SOS1 interaction but also provided a valuable chemical probe for further dissecting the complex biology of RAS signaling. nih.gov

Mechanisms of Resistance and Adaptive Signaling to Sos1 Inhibition

Identification of Bypass Pathways Leading to Reactivated MAPK Signaling

Resistance to SOS1 inhibition, including treatment with BAY-293, can involve the activation of bypass pathways that restore signaling through the MAPK cascade. Studies have indicated that acquired resistance to KRAS inhibitors, including SOS1 inhibitors, can be associated with the upregulation or activation of receptor tyrosine kinases (RTKs). biorxiv.orgliverpool.ac.ukpnas.org Reactivation of wild-type RAS isoforms has also been reported as a potential resistance mechanism within the MAPK pathway. biorxiv.orgpnas.org

Research evaluating resistance mechanisms to different KRAS inhibitors, including BAY-293, in non-small cell lung cancer (NSCLC) cell lines has shown consistent upregulation of RTKs and other RAS-GEFs in resistant cells. liverpool.ac.uk While BAY-293 was found to be effective in some resistant cell lines, others showed reduced sensitivity, highlighting the diverse nature of resistance mechanisms. liverpool.ac.uk

Cellular Adaptation Mechanisms to SOS1 Degradation

Cellular adaptation to targeted SOS1 degradation, which can be a consequence of SOS1 inhibition or targeted degradation strategies, may involve alterations in signaling pathways and transcriptional effects. Although the direct interaction between SOS1 and certain proteins like ABCG1 or SCAP is not well-established, their upregulation upon induced SOS1 degradation has been suggested as a potential resistance mechanism in colorectal cancer cells. nih.gov This suggests that cells can adapt to SOS1 depletion by altering the expression of transporters or other proteins that might influence drug response or cellular signaling. Further transcriptomic and phosphoproteomic studies have been proposed to fully evaluate these cellular adaptation mechanisms in the context of acute SOS1 degradation. nih.gov

In chronic myeloid leukemia (CML) cells resistant to imatinib, targeting SOS1 with BAY-293 was found to upregulate the expression of SLC22A4, a transporter protein. nih.gov This upregulation was associated with increased intracellular accumulation of imatinib, suggesting a role for transporter-mediated mechanisms in overcoming resistance through SOS1 inhibition. nih.gov

Feedback Regulation in the KRAS Pathway

Inhibition of the KRAS pathway by agents like BAY-293 can induce feedback regulation mechanisms that may limit the extent or duration of pathway suppression. Studies investigating the effects of BAY-293 in pancreatic ductal adenocarcinoma (PDAC) cells have observed feedback regulation that appears to impair the activity of the compound. nih.gov While BAY-293 initially inhibits downstream effectors like ERK and AKT, a rebound in the phosphorylation levels of proteins in the KRAS signaling pathway has been observed after prolonged treatment. nih.gov

Specifically, treatment with BAY-293 inhibited ERK phosphorylation relatively quickly, but a rebound in pERK and pAKT expression and phosphorylation levels was noted at later time points (e.g., 48 and 72 hours). nih.gov This suggests that feedback loops can counteract the initial inhibitory effects of SOS1 blockade, leading to a restoration of downstream signaling over time.

Compound Information

| Compound Name | PubChem CID |

| BAY-293 HCl | 137322663 |

Data Table Example (Illustrative based on search results)

While specific quantitative data tables directly comparing resistance mechanisms across different treatments with BAY-293 were not extensively detailed in the search snippets, the following table illustrates the type of data that is often generated in studies investigating resistance, based on the themes identified:

| Cell Line | Treatment Duration | Observed Resistance Mechanism (Examples) | Effect on pERK Levels (Illustrative) |

| NSCLC A | Chronic BAY-293 | RTK Upregulation | Partial or Full Recovery |

| NSCLC B | Chronic BAY-293 | Upregulation of Alternative GEFs | Partial or Full Recovery |

| CML Imatinib-Resistant | BAY-293 Treatment | Upregulation of SLC22A4 | Not directly linked to pERK in this context, but affects drug accumulation |

| PDAC C | Prolonged BAY-293 | Feedback activation in KRAS pathway | Initial decrease, followed by rebound |

Combination Strategies and Mechanistic Synergy in Preclinical Settings

Synergistic Effects with KRASG12C Inhibitors (e.g., ARS-853, ARS-1620, Adagrasib)

Preclinical investigations have demonstrated that BAY-293 exhibits synergistic activity when combined with KRASG12C inhibitors in cancer cell models. BAY-293, as a potent SOS1 inhibitor, has shown synergistic effects when combined with ARS-853 in preclinical KRASG12C cancer cell models. nih.gov This synergy is attributed to BAY-293's ability to disrupt the KRAS-SOS1 interaction, thereby inhibiting the activation of KRAS. nih.gov

Similarly, BAY-293 has been shown to exhibit synergistic activity when combined with ARS-1620 in KRASG12C mutant colorectal cancer cell lines. nih.govfrontiersin.org This combination strategy, targeting the inactive GDP-bound form of KRAS, is considered a promising approach for developing anti-RAS therapeutics. nih.govfrontiersin.org

Synergistic Effects with MEK Inhibitors

Combinations of KRASG12C inhibitors and inhibitors of downstream components of the RAS/MAPK pathway, such as MEK inhibitors, offer promising therapeutic approaches. nih.govfrontiersin.org While some studies suggest that MEK inhibitors like trametinib (B1684009) may not significantly enhance the effect of certain KRASG12C inhibitors, other preclinical data indicate synergistic effects between SOS1 inhibitors and MEK inhibitors. nih.gov For example, the SOS1 inhibitor BI-3406 has demonstrated increased response in combination with Trametinib. frontiersin.org BAY-293, as a SOS1 inhibitor, has also shown synergy with inhibitors of the downstream MAPK pathway in KRAS-mutated cell lines. nih.govresearchgate.net This synergy is likely due to the complementary inhibition of signaling cascades critical for cell proliferation and survival in KRAS-driven cancers.

Combination with EGFR Inhibitors

Considering mechanisms of resistance upstream of RAS, combined treatment of KRASG12C inhibitors with EGFR inhibitors is being evaluated. Preclinical studies have reported that EGFR inhibitors, such as Cetuximab, can sensitize KRASG12C mutated colorectal cancer cell lines to KRASG12C inhibitors, leading to sustained downregulation of phosphorylated MEK and ERK proteins, cell proliferation arrest, and apoptosis. nih.govfrontiersin.org While direct preclinical data for BAY-293 specifically combined with EGFR inhibitors is less extensive in the provided search results, the principle of targeting upstream receptor tyrosine kinases that can reactivate RAS signaling in response to downstream inhibition suggests a potential for synergy. Inhibition of the common receptor tyrosine kinase (RTK) signaling intermediate SOS1 by BAY-293 was demonstrated to exert marked synergy with osimertinib (B560133) in 3D spheroid-cultured EGFR-mutated NSCLC cells. nih.gov

Combination with Other Metabolic Modulators (e.g., 2-deoxyglucose, Linsitinib)

Preclinical investigations have explored the synergistic potential of BAY-293 with modulators targeting specific vulnerabilities of KRAS-mutated cell lines, including those affecting glucose utilization. BAY-293 has been shown to synergize with modulators of glucose utilization in dependence of the specific KRAS status of the cell lines. nih.govresearchgate.net 2-deoxyglucose is a glucose molecule where the 2-hydroxyl group is replaced by hydrogen, which prevents it from undergoing further glycolysis and acts as a competitive inhibitor of glucose-6-phosphate production. researchgate.netwikipedia.org The synergistic effect observed with such metabolic modulators suggests that targeting altered glucose metabolism in KRAS-driven cells, in combination with SOS1 inhibition, could be a viable therapeutic strategy.

Divergent responses for BAY-293 combinations, including with Linsitinib, have been observed between pancreatic and NSCLC cell lines. nih.govresearchgate.net Linsitinib is an inhibitor of the insulin (B600854) receptor and of the insulin-like growth factor 1 receptor (IGF-1R), which are involved in tumor cell proliferation and survival. wikipedia.orgnih.gov While Linsitinib targets IGF-1R signaling, which can crosstalk with the RAS pathway, the observed divergent synergy with BAY-293 highlights the context-dependent nature of combination therapies and the importance of considering tumor type and specific genetic alterations.

Rational Design of Preclinical Combination Therapies Based on Pathway Cross-talk

The rational design of preclinical combination therapies involving BAY-293 is based on the understanding of pathway cross-talk and the mechanisms of resistance to targeted therapies. KRAS proteins play a crucial role in regulating cell growth, differentiation, motility, and survival by activating several pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. nih.govnih.govnih.govnih.gov Resistance to KRASG12C inhibitors can involve the upregulation or activation of upstream receptor tyrosine kinases or activation of wild-type RAS isoforms. biorxiv.org Targeting SOS1 with BAY-293 can impair oncogenic signaling independently of specific KRAS mutations by disrupting the KRAS-SOS1 interaction. guidetopharmacology.orgselleckchem.comresearchgate.net

Combining BAY-293 with inhibitors targeting other components of the RAS pathway, such as KRASG12C inhibitors or MEK inhibitors, aims to achieve more comprehensive pathway blockade and prevent or overcome resistance. nih.govfrontiersin.orgbiorxiv.org Additionally, targeting parallel pathways or vulnerabilities in KRAS-driven cells, such as altered glucose metabolism or RTK signaling, in combination with SOS1 inhibition, represents a rational approach to enhance therapeutic efficacy. Preclinical studies evaluating combinations of BAY-293 with various modulators, including those affecting glucose metabolism and signal transduction, underscore this strategy. nih.govresearchgate.net The divergent synergistic effects observed in different cancer cell lines emphasize the need for a thorough understanding of the specific pathway dependencies and resistance mechanisms in different tumor types and with different KRAS mutations to design effective combination therapies. nih.govresearchgate.net

Advanced Methodological Approaches in the Research of Bay 293 Hcl

In Vitro Biochemical Assays

In vitro biochemical assays are fundamental in characterizing the direct interaction of BAY-293 HCl with its molecular target, SOS1, and its subsequent effect on the KRAS signaling cascade. These cell-free systems provide a controlled environment to quantify the potency and mechanism of inhibition.

Nucleotide Exchange Assays

Nucleotide exchange assays are pivotal in studying the function of Guanine (B1146940) Nucleotide Exchange Factors (GEFs) like SOS1, which catalyze the exchange of GDP for GTP on RAS proteins, leading to their activation. The inhibitory effect of BAY-293 on this process is a key measure of its biochemical activity. These assays typically monitor the binding of a fluorescently labeled GTP analog to KRAS in the presence of SOS1. The inhibition of this process by BAY-293 results in a decreased fluorescent signal, allowing for the determination of its inhibitory concentration (IC50).

Protein-Protein Interaction Assays (e.g., HTRF Displacement Assays)

To directly measure the ability of BAY-293 to disrupt the interaction between SOS1 and KRAS, protein-protein interaction (PPI) assays are employed. A commonly used method is the Homogeneous Time-Resolved Fluorescence (HTRF) displacement assay. This assay utilizes fluorescence resonance energy transfer (FRET) between a donor fluorophore conjugated to one binding partner (e.g., SOS1) and an acceptor fluorophore on the other (e.g., KRAS). The binding of these proteins brings the fluorophores into proximity, generating a FRET signal. BAY-293, by binding to SOS1, prevents its interaction with KRAS, leading to a decrease in the FRET signal. Through this methodology, BAY-293 was identified as a potent inhibitor of the KRAS-SOS1 interaction with an IC50 value of 21 nM. chemicalprobes.org

Cellular Assays for Pathway Activity

Cellular assays are crucial for understanding how the biochemical activity of BAY-293 translates into effects within a biological context. These assays assess the compound's influence on signaling pathways, cell viability, proliferation, and apoptosis.

Western Blot Analysis for Protein Expression and Phosphorylation

Western blot analysis is a cornerstone technique used to investigate the impact of BAY-293 on the expression and phosphorylation status of key proteins within the KRAS signaling pathway and other related pathways. In studies involving anaplastic thyroid cancer cells (8305C), treatment with BAY-293 demonstrated a significant, concentration-dependent modulation of several key signaling proteins. researchgate.net